2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol

Description

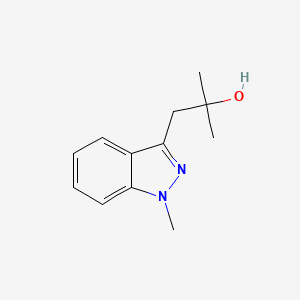

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-ol is a tertiary alcohol featuring a 1-methylindazol-3-yl substituent. The indazole moiety, a bicyclic aromatic system with two adjacent nitrogen atoms, distinguishes this compound from simpler alcohols or heterocyclic derivatives. The propan-2-ol core is a common scaffold in medicinal chemistry, often influencing solubility and bioavailability due to its hydroxyl group .

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-methyl-1-(1-methylindazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C12H16N2O/c1-12(2,15)8-10-9-6-4-5-7-11(9)14(3)13-10/h4-7,15H,8H2,1-3H3 |

InChI Key |

KGLFBDCGVVHGJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NN(C2=CC=CC=C21)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol typically involves the following steps:

Formation of Indazole Core: The indazole core can be synthesized through the cyclization of o-nitroaniline derivatives with hydrazine or its derivatives under acidic conditions.

Addition of Propanol Group: The final step involves the addition of the propanol group to the indazole core, which can be achieved through a Grignard reaction using 2-bromo-2-methylpropan-1-ol and magnesium.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol can undergo various types of chemical reactions, including:

Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: indole-based derivatives and thioether-containing alcohols . Key comparisons are summarized below, followed by detailed analyses.

Table 1: Comparative Overview of Structural and Functional Analogs

Structural Analogs: Indole vs. Indazole Derivatives

The indole-based derivatives described in share the propan-2-ol backbone but replace the indazole ring with an indole system. Key differences include:

- This may enhance receptor-binding specificity, as seen in the β1-adrenoceptor affinity (Ki = 0.8 μM) of the indole derivative .

- Substituent Impact : The methoxy and methoxymethyl groups on the indole ring () improve solubility and metabolic stability, whereas the 1-methyl group on the indazole in the target compound may sterically hinder interactions with certain enzymes or receptors.

Functional Analogs: Thioether-Containing Alcohols

highlights thioether analogs like 2-Methyl-1-(phenylthio)propan-2-ol, which replace the indazole group with a phenylthio moiety:

- Electronic Properties : The sulfur atom in thioethers introduces weaker electronegativity compared to nitrogen, reducing hydrogen-bonding capacity but enhancing lipophilicity. This could favor membrane permeability in drug design.

- Spectroscopic Differentiation : The 1H NMR spectrum of 2-Methyl-1-(phenylthio)propan-2-ol shows a singlet at δ 1.40 (6H, CH3) and δ 3.85 (2H, SCH2) , distinct from the target compound’s expected aromatic proton signals (~7–8 ppm for indazole).

Biological Activity

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-ol, a compound belonging to the indazole family, has garnered attention due to its diverse biological activities. The indazole structure is characterized by a bicyclic arrangement, which contributes to various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C11H14N2O, with a molecular weight of approximately 190.246 g/mol. The compound exhibits enhanced lipophilicity and bioavailability due to its alkylindole structure, making it a promising candidate for drug development.

Biological Activity Overview

Indazole derivatives, including this compound, have been studied for various biological activities:

Anticancer Activity

Research has demonstrated that indazole derivatives can inhibit the growth of several cancer cell lines. For instance:

- Cell Lines Tested : Human lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2).

- Key Findings : A related compound showed an IC50 value of 5.15 µM against the K562 cell line, indicating significant anticancer potential. This compound also exhibited selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .

The mechanisms by which these compounds exert their effects include:

- Induction of apoptosis through inhibition of Bcl2 family proteins.

- Modulation of the p53/MDM2 pathway in a concentration-dependent manner .

Case Studies

Several studies have highlighted the biological efficacy of indazole derivatives:

Study 1: Antiproliferative Activity

A series of indazole derivatives were synthesized and evaluated for their antiproliferative effects using the MTT assay. The study revealed that compounds with structural similarities to this compound exhibited promising anticancer activity across multiple cell lines .

Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial activity of related indazole compounds. The results indicated that certain derivatives displayed significant antibacterial effects against strains such as Staphylococcus aureus and E. coli, reinforcing the therapeutic potential of indazole-based scaffolds in treating infections .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Anticancer | K562 | 5.15 | HEK-293 IC50 = 33.2 |

| Antibacterial | S. aureus | Variable | - |

| E. coli | Variable | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.